Enhanced Pbf Deprotection Rate vs. Pmc
The Pbf sulfonyl protecting group carried by Fmoc-Arg(Pbf)-OL is cleaved by trifluoroacetic acid (TFA) approximately 1–2 times faster than the Pmc (pentamethylchroman-6-sulfonyl) group used on the closest competitor Fmoc-Arg(Pmc)-OL . This differential lability arises from the electron-donating benzofuran oxygen in Pbf, which stabilizes the developing sulfonyl cation during SN1-type acidolysis, whereas the chroman system of Pmc provides less cationic stabilization [1]. Faster deprotection shortens total TFA exposure, reducing the cumulative risk of acid-catalyzed side reactions (e.g., t-butyl cation alkylation of sensitive residues) during global cleavage.
| Evidence Dimension | Side-chain protecting group TFA deprotection rate |
|---|---|
| Target Compound Data | Pbf group: 1–2× faster cleavage rate (relative to Pmc); complete removal achievable under standard 2–3 h TFA cleavage at room temperature |
| Comparator Or Baseline | Fmoc-Arg(Pmc)-OL: Pmc group cleaved ~1.5–2× slower; may require extended cleavage time or elevated temperature for complete removal |
| Quantified Difference | Pbf deprotection is approximately 1–2× faster than Pmc; in one reported sequence, a Pbf-protected peptide yielded 69% desired product versus 46% for the Pmc analog under equivalent TFA treatment |
| Conditions | Global TFA cleavage (e.g., TFA/H₂O/TIS 95:2.5:2.5 v/v/v), room temperature, 2–4 h; validated on model peptide-resin constructs in Fmoc SPPS |
Why This Matters
Faster quantitative deprotection reduces total cleavage time and acid exposure, directly translating to higher crude peptide purity and lower scavenger requirements, which is critical for acid-sensitive sequences and industrial-scale peptide manufacturing where cycle time and yield govern cost.
- [1] Carpino LA, Shroff H, Triolo S, Mansour EME, Wenschuh H, Albericio F. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant. Tetrahedron Letters. 1993;34:7829-7832. View Source
